molecular formula C12H9Cl2NO2S B13833392 4-(3,4-Dichlorobenzene-1-sulfonyl)aniline CAS No. 35881-07-3

4-(3,4-Dichlorobenzene-1-sulfonyl)aniline

Cat. No.: B13833392
CAS No.: 35881-07-3
M. Wt: 302.2 g/mol
InChI Key: XOCMFQGNBIWFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorobenzene-1-sulfonyl)aniline is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with two chlorine atoms substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzene-1-sulfonyl)aniline typically involves the sulfonation of 3,4-dichlorobenzene followed by the introduction of an aniline group. One common method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by amination. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzene-1-sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorobenzene-1-sulfonyl)phenol
  • 4-(3,4-Dichlorobenzene-1-sulfonyl)benzoic acid
  • 4-(3,4-Dichlorobenzene-1-sulfonyl)benzamide

Uniqueness

4-(3,4-Dichlorobenzene-1-sulfonyl)aniline is unique due to its specific substitution pattern and the presence of both sulfonyl and aniline groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

35881-07-3

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H9Cl2NO2S/c13-11-6-5-10(7-12(11)14)18(16,17)9-3-1-8(15)2-4-9/h1-7H,15H2

InChI Key

XOCMFQGNBIWFAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.